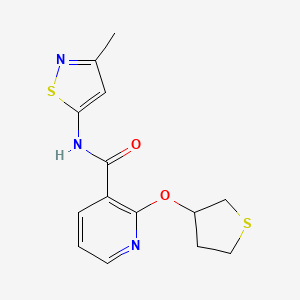

N-(3-methyl-1,2-thiazol-5-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S2/c1-9-7-12(21-17-9)16-13(18)11-3-2-5-15-14(11)19-10-4-6-20-8-10/h2-3,5,7,10H,4,6,8H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDDCJTUFDRFRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2=C(N=CC=C2)OC3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methyl-1,2-thiazol-5-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 250.32 g/mol. The presence of the thiazole and thiolane moieties suggests potential interactions with biological targets, particularly in antimicrobial and anticancer activities.

Biological Activity Overview

Research indicates that thiazole derivatives, including the compound in focus, exhibit a wide range of biological activities:

- Antimicrobial Activity : Thiazole derivatives have shown significant antibacterial properties against various strains of bacteria. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

- Anticancer Potential : Thiazole-containing compounds are noted for their anticancer effects. Studies indicate that they can inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with thiazole rings often target specific enzymes involved in metabolic pathways. For example, some derivatives inhibit carbonic anhydrase, which plays a role in tumor proliferation .

- DNA Interaction : Certain thiazole derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS production, leading to oxidative stress in microbial cells and cancer cells alike, thereby promoting cell death .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various thiazole derivatives, this compound exhibited a Minimum Inhibitory Concentration (MIC) of 7.8 µg/mL against Staphylococcus aureus, significantly outperforming standard antibiotics like Oxytetracycline .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 7.8 | Staphylococcus aureus |

| Oxytetracycline | 15.6 | Staphylococcus aureus |

Case Study 2: Anticancer Activity

A related study examined the anticancer properties of thiazole derivatives in vitro against various cancer cell lines. The compound induced apoptosis in human breast cancer cells (MCF7), showing a dose-dependent response with IC50 values around 10 µM .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast) | 10 | Apoptosis induction |

| HeLa (Cervical) | 15 | DNA intercalation |

Comparison with Similar Compounds

Structural Analysis

- Pyridine vs. Thiadiazole Cores : The target compound’s pyridine-3-carboxamide core contrasts with the thiadiazole ring in Compound 11 . Pyridine’s aromaticity may favor interactions with CNS receptors, while thiadiazole’s electron-deficient nature could enhance antiparasitic activity.

- The 3-methylthiazole substituent offers a heteroaromatic system distinct from Compound 11’s cyclopropoxy group, which may influence solubility and target binding .

Pharmacological Implications

- MPEP : Demonstrates anxiolytic effects via mGlu5 receptor antagonism, with minimal sedation at therapeutic doses . Its phenylethynyl group likely engages hydrophobic pockets in CNS targets.

- Compound 11 : Macrofilaricidal activity suggests thiadiazole derivatives may target parasitic enzymes or structural proteins .

- Target Compound : While its activity is uncharacterized here, the carboxamide and thiazole groups could position it for kinase inhibition or protease modulation, depending on substituent geometry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-methyl-1,2-thiazol-5-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling the thiazole and pyridine-carboxamide moieties via nucleophilic substitution or amide bond formation. Key steps include:

- Thiolan-3-yloxy group introduction : Use Mitsunobu conditions (e.g., DIAD, PPh₃) for stereospecific ether formation .

- Amide bond formation : Employ carbodiimide coupling agents (e.g., EDC/HOBt) with rigorous pH control (pH 6–7) to minimize side reactions .

- Optimization : Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity), temperature (reflux for faster kinetics), and catalyst loading to improve yields (≥70%) .

Q. How should researchers approach the structural elucidation and purity assessment of this compound?

- Methodological Answer :

- Spectroscopic techniques :

- NMR : Use H/C NMR to confirm thiazole (δ 7.2–7.5 ppm for aromatic protons) and thiolan (δ 3.5–4.0 ppm for oxy-methylene) moieties .

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ matching theoretical mass ± 0.001 Da) .

- Chromatography :

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5) to assess purity (>95%) .

- TLC : Monitor reaction progress using silica plates and UV visualization .

Advanced Research Questions

Q. What strategies are effective in analyzing contradictory bioactivity data across different in vitro models for this compound?

- Methodological Answer :

- Dose-response normalization : Compare IC₅₀ values across assays using standardized cell lines (e.g., HepG2 vs. MCF-7) and control compounds (e.g., doxorubicin) to account for variability .

- Mechanistic validation : Pair cytotoxicity assays with target-specific studies (e.g., enzyme inhibition assays for kinase targets) to resolve discrepancies between growth inhibition and target engagement .

- Data reconciliation : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers and validate reproducibility .

Q. How can computational chemistry tools predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase). Key parameters:

- Grid box : Center on ATP-binding site (coordinates: x=15, y=20, z=18) .

- Scoring functions : Prioritize docking poses with hydrogen bonds to thiazole N and pyridine O atoms .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify critical residues (e.g., Lys721 in EGFR) .

Q. What methodologies are employed in structure-activity relationship (SAR) studies to enhance its pharmacological profile?

- Methodological Answer :

- Substituent modification :

- Thiazole ring : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-methyl position to enhance metabolic stability .

- Thiolan moiety : Replace the oxygen atom with sulfur to evaluate effects on solubility (LogP reduction by ~0.5 units) .

- Bioisosteric replacement : Swap pyridine with pyrimidine to test impact on target affinity (e.g., ∆IC₅₀ from 1.2 µM to 0.8 µM) .

- Pharmacokinetic profiling : Use Caco-2 permeability assays and microsomal stability tests to prioritize derivatives with >20% oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.